![molecular formula C17H15Cl2N3O3 B2498035 3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005299-29-5](/img/structure/B2498035.png)
3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives involves multiple steps, starting from basic pyridine or pyrimidine compounds and incorporating different functional groups through reactions such as nucleophilic aromatic substitution, amide formation, and ring closure processes. For instance, Jatczak et al. (2014) developed a straightforward synthesis starting from 2-chloropyridine-3-carboxylic acid, demonstrating the versatility in attaching either identical or different groups to the nitrogen atoms in the pyrimidine ring, showcasing the compound's structural diversity and its impact on biopharmaceutical properties (Jatczak et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives has been characterized by various analytical techniques, including single-crystal X-ray diffraction analysis. For example, Ashraf et al. (2019) detailed the structural ascertaining of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives through spectral techniques and X-ray diffraction, providing insights into the electronic structures and reactivity sites via molecular electrostatic potential (MEP) analysis (Ashraf et al., 2019).
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Heterocyclic Derivatives : A study by Ashraf et al. (2019) focused on the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, including various structural analogs of the specified compound. This research highlights the utility of these compounds in exploring new chemical entities, emphasizing their importance in pharmaceutical chemistry (Ashraf et al., 2019).
- Crystal and Molecular Structure Analysis : Trilleras et al. (2009) conducted a study on the molecular and crystal structures of similar pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. This research is significant for understanding the structural properties and potential applications of these compounds in various scientific domains (Trilleras et al., 2009).
Pharmaceutical and Biological Research
- Antitumor Activity : Research by Grivsky et al. (1980) on a related compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, demonstrated potent lipid-soluble inhibitory effects on mammalian dihydrofolate reductase and significant activity against specific carcinomas in rats. This suggests potential anticancer applications for structurally similar compounds (Grivsky et al., 1980).
- Antimicrobial Activity : A study by Vlasov et al. (2022) on 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, closely related to the compound , revealed moderate antimicrobial activity against various bacterial strains. This highlights the potential of these compounds in developing new antimicrobial agents (Vlasov et al., 2022).
Chemical Properties and Reactivity
- Computational Exploration and NBO Analysis : The study by Ashraf et al. (2019) also utilized density functional theory (DFT) and time-dependent (TD-DFT) computation to analyze the electronic structures of their synthesized compounds. This provided insights into the interactions and charge transfer among different orbitals, crucial for understanding the chemical reactivity of these compounds (Ashraf et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to the induction of apoptosis within cells , particularly in tumor cells, making this compound a potential candidate for cancer treatment .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c1-3-25-13-6-7-20-15-14(13)16(23)22(17(24)21(15)2)9-10-4-5-11(18)8-12(10)19/h4-8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFNCHYINYAYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.